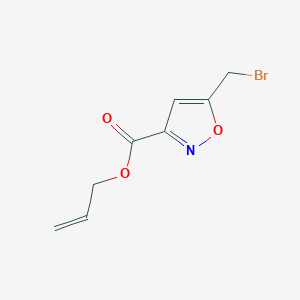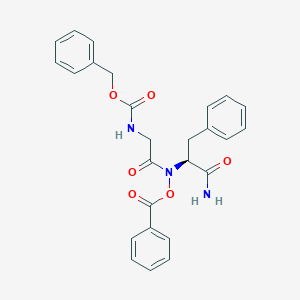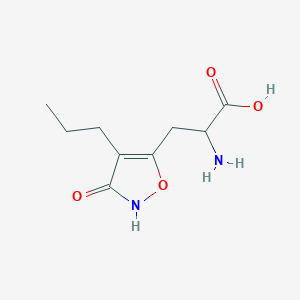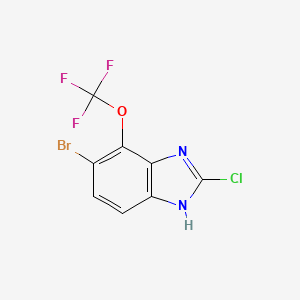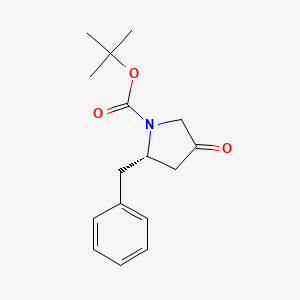
3-(Dimethylamino)thietane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)thietane-3-carbonitrile is a sulfur-containing heterocyclic compound with the molecular formula C6H10N2S. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the dimethylamino and nitrile groups makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)thietane-3-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Additionally, the intramolecular nucleophilic substitution of (1-haloalkyl)thiiranes followed by an intermolecular nucleophilic displacement is an efficient method for preparing 3-substituted thietanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)thietane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(Dimethylamino)thietane-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)thietane-3-carbonitrile depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the thietane ring is the primary site of reactivity. In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thietane: A simple four-membered sulfur-containing ring without additional functional groups.
3-Cyanothiete 1,1-dioxide: A derivative with a nitrile group and an oxidized sulfur atom.
Dimethylaminothietane: A thietane ring with a dimethylamino group but without the nitrile group.
Uniqueness
3-(Dimethylamino)thietane-3-carbonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct reactivity and potential applications compared to other thietane derivatives. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(dimethylamino)thietane-3-carbonitrile |
InChI |
InChI=1S/C6H10N2S/c1-8(2)6(3-7)4-9-5-6/h4-5H2,1-2H3 |
InChI Key |
NPJIOLHNPURRNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CSC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
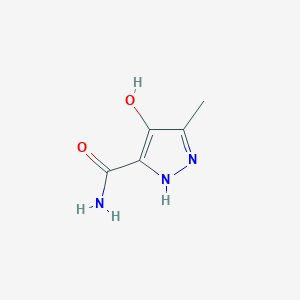
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
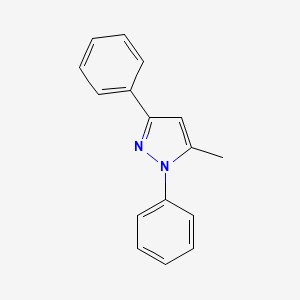
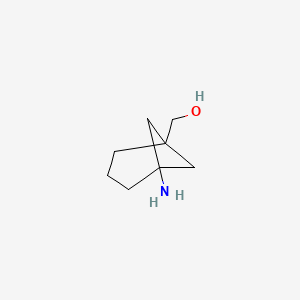
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)

